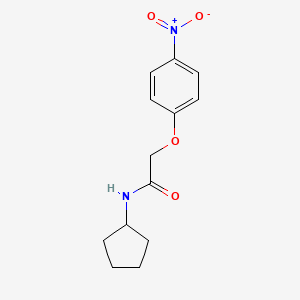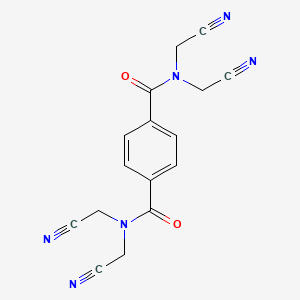
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 1-(4-methylphenyl)piperazine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the pyridin-2-ylmethyl group.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)piperazine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
4-(Pyridin-2-ylmethyl)piperazine: Lacks the 4-methylphenyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(4-Methylphenyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both the 4-methylphenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for various applications in research and industry.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTUQAOSELUPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B5565527.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5565551.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide](/img/structure/B5565556.png)
![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)



![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
![Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B5565622.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)


